molecular formula C10H13BrN2 B573158 2-Bromo-5-(piperidin-3-yl)pyridine CAS No. 1260873-88-8

2-Bromo-5-(piperidin-3-yl)pyridine

Cat. No.: B573158
CAS No.: 1260873-88-8
M. Wt: 241.132
InChI Key: MUFMSXWQFMBZST-UHFFFAOYSA-N
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Description

2-Bromo-5-(piperidin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the second position and a piperidin-3-yl group at the fifth position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(piperidin-3-yl)pyridine typically involves the bromination of 5-(piperidin-3-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, amines, thiols, alkoxides.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a 2-amino-5-(piperidin-3-yl)pyridine derivative .

Scientific Research Applications

2-Bromo-5-(piperidin-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(piperidin-3-yl)pyridine largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the piperidin-3-yl group can enhance binding affinity and specificity to these targets, leading to desired biological effects .

Comparison with Similar Compounds

  • 2-Bromo-5-(piperidin-4-yl)pyridine
  • 2-Bromo-5-(piperidin-2-yl)pyridine
  • 2-Chloro-5-(piperidin-3-yl)pyridine

Comparison: Compared to its analogs, 2-Bromo-5-(piperidin-3-yl)pyridine is unique due to the specific positioning of the bromine atom and the piperidin-3-yl group. This unique structure can result in different reactivity and binding properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-bromo-5-piperidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFMSXWQFMBZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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